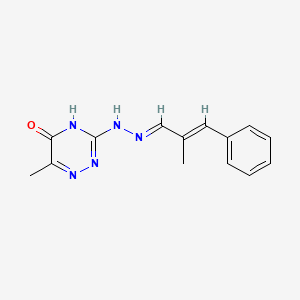![molecular formula C19H28N2O4 B6138460 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol](/img/structure/B6138460.png)
3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol, also known as carvedilol, is a medication used to treat high blood pressure, heart failure, and left ventricular dysfunction. It is a non-selective beta blocker and alpha-1 blocker, meaning it blocks the effects of adrenaline and noradrenaline on both beta and alpha receptors. Carvedilol was first approved by the FDA in 1995 and has since become a widely prescribed medication.
Mecanismo De Acción
Carvedilol works by blocking the effects of adrenaline and noradrenaline on both beta and alpha receptors. This leads to a decrease in heart rate and blood pressure, as well as a reduction in the workload of the heart. It also has antioxidant properties and may reduce inflammation in the body.
Biochemical and Physiological Effects:
Carvedilol has been shown to have a number of biochemical and physiological effects, including reducing heart rate and blood pressure, improving cardiac function, reducing oxidative stress, and reducing inflammation. It has also been shown to have a protective effect on the heart, reducing the risk of heart failure and other cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol in lab experiments is its well-established safety profile and widespread use in clinical practice. This makes it a relatively low-risk option for researchers. However, one limitation is that its effects are not specific to a particular receptor or pathway, which can make it difficult to isolate its effects in experiments.
Direcciones Futuras
There are a number of potential future directions for research on 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol. One area of interest is its potential use in the treatment of other conditions, such as diabetes or neurodegenerative diseases. Another area of interest is the development of new formulations or delivery methods for 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol, which could improve its efficacy or reduce side effects. Finally, further research is needed to better understand the mechanisms underlying 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol's effects and to identify potential new targets for therapeutic intervention.
Métodos De Síntesis
Carvedilol can be synthesized through a multi-step process involving the reaction of several key intermediates. The first step involves the reaction of 2,3-epoxy-1-propanol with 4-(1-pyrrolidinylcarbonyl)phenol to form 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-hydroxybutyl}-1,2-epoxypropane. This intermediate is then reacted with piperidine to form the final product, 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol.
Aplicaciones Científicas De Investigación
Carvedilol has been extensively studied in both animal and human models for its potential therapeutic benefits. It has been shown to improve cardiac function and reduce mortality in patients with heart failure, as well as improve left ventricular function in patients with left ventricular dysfunction. It has also been studied for its potential anti-inflammatory effects and its ability to reduce oxidative stress.
Propiedades
IUPAC Name |
[4-[1-(2,3-dihydroxypropyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c22-14-16(23)13-20-11-7-18(8-12-20)25-17-5-3-15(4-6-17)19(24)21-9-1-2-10-21/h3-6,16,18,22-23H,1-2,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDBBNRDVLLDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[1-(2,3-Dihydroxypropyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-[2-(2-furyl)vinyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6138383.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide](/img/structure/B6138402.png)

![N-(2-chlorophenyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6138411.png)
![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6138414.png)
![4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6138415.png)
![[1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6138417.png)
![6-{1-[(2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6138424.png)

![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(4-fluorophenyl)piperidine](/img/structure/B6138449.png)
![2-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6138454.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B6138461.png)
![3-[(3-methoxy-1-piperidinyl)carbonyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6138468.png)
![1-[3-(2-{[cyclohexyl(methyl)amino]methyl}-4-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6138490.png)